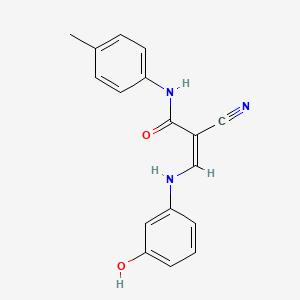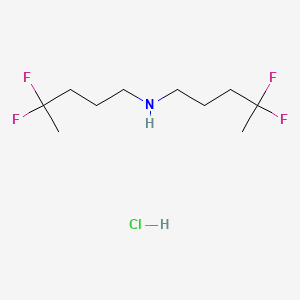
(Z)-2-cyano-3-((3-hydroxyphenyl)amino)-N-(p-tolyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-cyano-3-((3-hydroxyphenyl)amino)-N-(p-tolyl)acrylamide, also known as CTAA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of (Z)-2-cyano-3-((3-hydroxyphenyl)amino)-N-(p-tolyl)acrylamide is not fully understood, but it is believed to inhibit the activity of enzymes involved in cancer cell growth and proliferation. (Z)-2-cyano-3-((3-hydroxyphenyl)amino)-N-(p-tolyl)acrylamide has been shown to selectively target cancer cells and induce apoptosis, or programmed cell death, in these cells.
Biochemical and Physiological Effects:
(Z)-2-cyano-3-((3-hydroxyphenyl)amino)-N-(p-tolyl)acrylamide has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, induction of apoptosis in cancer cells, and detection of proteins and enzymes in biological samples.
実験室実験の利点と制限
One advantage of (Z)-2-cyano-3-((3-hydroxyphenyl)amino)-N-(p-tolyl)acrylamide is its ease of synthesis, which makes it readily available for use in lab experiments. Additionally, (Z)-2-cyano-3-((3-hydroxyphenyl)amino)-N-(p-tolyl)acrylamide has been shown to be selective in its targeting of cancer cells, which could potentially lead to fewer side effects in cancer treatment. However, one limitation of (Z)-2-cyano-3-((3-hydroxyphenyl)amino)-N-(p-tolyl)acrylamide is its limited solubility, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for (Z)-2-cyano-3-((3-hydroxyphenyl)amino)-N-(p-tolyl)acrylamide research, including further studies on its anticancer properties and potential use as a drug candidate for cancer treatment. Additionally, (Z)-2-cyano-3-((3-hydroxyphenyl)amino)-N-(p-tolyl)acrylamide could be further studied for its potential applications in materials science and biological research, such as the development of functional materials and the detection of proteins and enzymes in biological samples. Further research is also needed to fully understand the mechanism of action of (Z)-2-cyano-3-((3-hydroxyphenyl)amino)-N-(p-tolyl)acrylamide and its effects on biochemical and physiological processes.
合成法
(Z)-2-cyano-3-((3-hydroxyphenyl)amino)-N-(p-tolyl)acrylamide can be synthesized through a simple one-pot reaction between 3-aminophenol, p-toluidine, and acrylonitrile in the presence of a base catalyst. The resulting product can be purified through column chromatography to obtain pure (Z)-2-cyano-3-((3-hydroxyphenyl)amino)-N-(p-tolyl)acrylamide.
科学的研究の応用
(Z)-2-cyano-3-((3-hydroxyphenyl)amino)-N-(p-tolyl)acrylamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and biological research. In medicinal chemistry, (Z)-2-cyano-3-((3-hydroxyphenyl)amino)-N-(p-tolyl)acrylamide has been shown to have anticancer properties and has been studied as a potential drug candidate for the treatment of cancer. In materials science, (Z)-2-cyano-3-((3-hydroxyphenyl)amino)-N-(p-tolyl)acrylamide has been used as a building block for the synthesis of functional materials. In biological research, (Z)-2-cyano-3-((3-hydroxyphenyl)amino)-N-(p-tolyl)acrylamide has been used as a probe for the detection of proteins and enzymes.
特性
IUPAC Name |
(Z)-2-cyano-3-(3-hydroxyanilino)-N-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-12-5-7-14(8-6-12)20-17(22)13(10-18)11-19-15-3-2-4-16(21)9-15/h2-9,11,19,21H,1H3,(H,20,22)/b13-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYPNBJPEFZFGB-QBFSEMIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CNC2=CC(=CC=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C\NC2=CC(=CC=C2)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2663999.png)


![4-benzoyl-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2664005.png)
![2-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B2664007.png)
![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2664008.png)


![(2S)-2-[(4-chlorophenyl)sulfonylamino]propanoic acid](/img/no-structure.png)

![[(2-Bromo-4-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2664016.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2664017.png)
![(3-Fluoropyridin-4-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2664021.png)
![6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2664022.png)